
KT 5823
描述
KT 5823,也称为 KT-5823,是一种选择性 cGMP 依赖性蛋白激酶 (PKG) 抑制剂。其化学结构如下所示:!KT5823 化学结构)
科学研究应用
KT 5823 已在各种科学领域中得到应用:
化学: 用作研究 PKG 信号通路的一种工具。
生物学: 研究其对细胞过程的影响。
医学: 潜在的治疗应用。
工业: 信息有限,但其独特的特性可能会激发进一步的探索。
作用机制
KT 5823 的作用源于其对 PKG 的抑制作用。它通过干扰 cGMP 依赖性通路来调节细胞反应。参与其中的分子靶标和下游通路需要更深入的研究。
生化分析
Biochemical Properties
KT5823 interacts with and inhibits the activity of PKG, a key enzyme in many biochemical reactions . It has been shown to inhibit guanosine monophosphate (GMP)-dependent protein kinase activity (cGK) . It is a staurosporine compound, which promotes the thyroid-stimulating hormone and regulates Na+/I− symporter (NIS) expression .
Cellular Effects
KT5823 has been shown to have various effects on cells and cellular processes. For instance, it has been used in studies with intact cells to implicate or rule out the involvement of PKG in a given cellular response . The efficacy and specificity of KT5823 as a cGK inhibitor in intact cells or tissues have never been demonstrated .
Molecular Mechanism
KT5823 exerts its effects at the molecular level primarily through its inhibition of PKG . It is a potent, selective, reversible inhibitor of Protein Kinase G (PKG) (Ki = 234 nM). It is a derivative of K252, selective over PKA and PKC (Ki values are >10 and 4 μM, respectively). It prevents increased phosphorylation of regulators of G-protein-signalling in vivo .
Temporal Effects in Laboratory Settings
The effects of KT5823 have been studied over time in laboratory settings. For example, it has been shown to cause increases in the levels of apoptotic DNA fragmentation .
Dosage Effects in Animal Models
The effects of KT5823 vary with different dosages in animal models. For instance, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and its target c-Jun induced by CNP .
Metabolic Pathways
KT5823 is involved in the cGMP-PKG signaling pathway . It inhibits the activity of PKG, a key enzyme in this pathway .
Transport and Distribution
It is known that KT5823 is cell-permeable .
Subcellular Localization
As a cell-permeable compound, it is likely to be distributed throughout the cell .
准备方法
合成路线和反应条件: KT 5823 可以通过多种方法合成。一种常见的合成路线涉及依替斯汀类化合物。不幸的是,文献中没有提供具体的反应条件。
工业生产方法: 尽管工业规模生产细节很少,但研究人员已在实验室成功制备了 this compound。
化学反应分析
KT 5823 经历多种类型的反应,包括氧化、还原和取代。让我们探索一些关键方面:
氧化: this compound 可能参与氧化还原反应,但具体的例子仍然难以捉摸。
还原: 还原反应可能导致还原衍生物的形成。
取代: this compound 可能经历亲核取代反应。
氧化: 过氧化氢 (H₂O₂) 或高锰酸钾 (KMnO₄) 等氧化剂。
还原: 硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺或硫醇等亲核试剂。
主要产物: 这些反应产生的具体产物尚未得到充分记录。需要进一步研究来揭示它们。
相似化合物的比较
KT 5823 由于其对 PKG 的选择性而脱颖而出。类似的化合物包括依替斯汀类似物,但没有一种能与它的精确特征相匹配。
有关更详细的参考资料,您可以探索以下来源:
属性
IUPAC Name |
methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c1-28-29(36-4,27(34)35-3)13-20(37-28)31-18-11-7-5-9-15(18)22-23-17(14-30(2)26(23)33)21-16-10-6-8-12-19(16)32(28)25(21)24(22)31/h5-12,20H,13-14H2,1-4H3/t20-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMDECKVKSGSM-YMUMJAELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CN(C6=O)C)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925642 | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126643-37-6 | |
| Record name | Methyl (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126643-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5823 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126643376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT-5823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, 2,3,9,10,11,12-hexahydro-10-methoxy-2,9-dimethyl-1-oxo-, methyl ester, (9S,10R,12R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5823 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY40BAB02W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of PKG inhibition by KT5823?
A2: The downstream effects of KT5823 are complex and context-dependent. In some cases, it appears to inhibit PKG-mediated relaxation of smooth muscle [], while in others it fails to inhibit PKG-mediated phosphorylation of substrates like vimentin. [] KT5823 has also been shown to influence the expression of genes involved in lipid metabolism in cumulus cells. []
Q2: Does KT5823 always inhibit PKG activity?
A3: Research suggests KT5823's action on PKG is not always inhibitory. In some instances, it may even enhance cGMP-stimulated responses. [] Further, KT5823 has been shown to have activating effects on human neutrophils. []
Q3: How does KT5823 affect the balance between cAMP and cGMP signaling?
A4: In rabbit cardiac myocytes, KT5823 can counteract the negative functional effects of cGMP, suggesting an interplay between cAMP and cGMP signaling pathways. [] KT5823 has also been shown to reduce cGMP-independent basal PKG activity, highlighting a potential role for constitutive PKG activity in regulating vascular tone. []
Q4: Can KT5823 affect other kinases besides PKG?
A5: Research suggests KT5823 may impact other kinases, although its selectivity for PKG has been a subject of debate. For instance, in some studies KT5823 was observed to activate PKA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




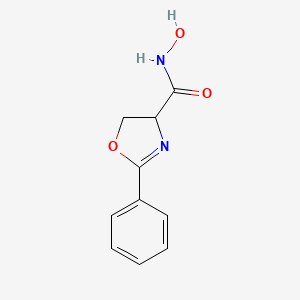
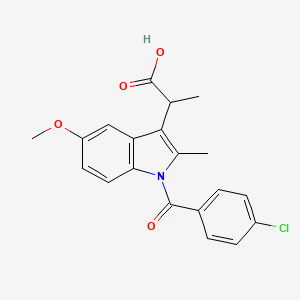
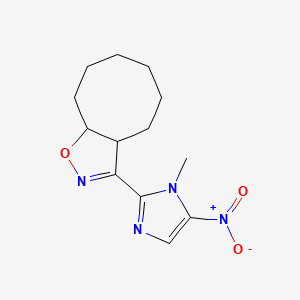
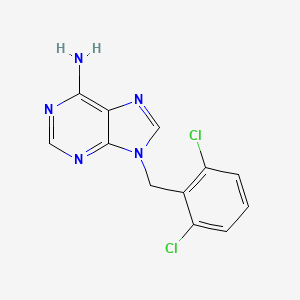
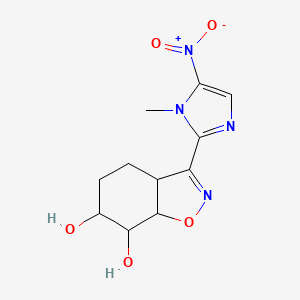

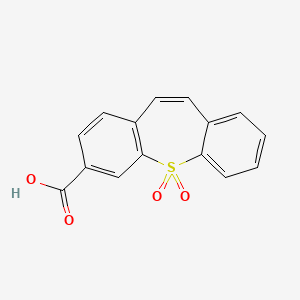

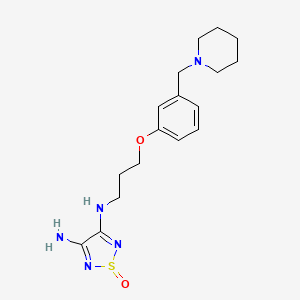
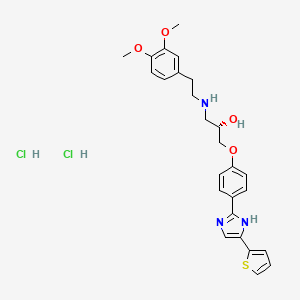
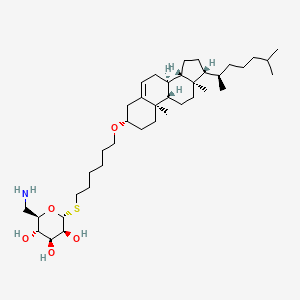
![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
